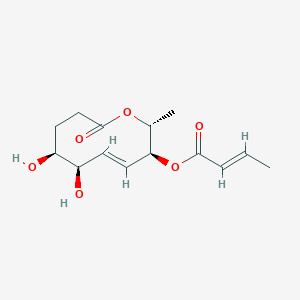
Aspinolide B
Vue d'ensemble
Description
Aspinolide B is a polyketide-derived compound produced by the fungus Trichoderma arundinaceum . It is a bioactive natural product and has been found to have fungicidal activity .
Synthesis Analysis
The synthesis of Aspinolide B involves two polyketide synthase genes, asp1 and asp2 . These genes are required for Aspinolide B production, with asp2 responsible for the formation of a 10-member lactone ring and asp1 for the formation of a butenoyl substituent at position 8 of the lactone ring .Molecular Structure Analysis
Aspinolide B contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ten-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
The biosynthesis of Aspinolide B involves the formation of a 10-member lactone ring and a butenoyl substituent at position 8 of the lactone ring . Blocking Aspinolide B production increases the production of the terpenoid harzianum A .Applications De Recherche Scientifique
Agriculture: Plant Growth Regulation
Aspinolide B has been identified as having plant growth regulatory activity . It has been shown to promote the growth of Solanum lycopersicum (tomato) lateral roots at a concentration of 50 µg/ml . This suggests potential applications in agriculture to enhance plant growth and productivity.
Antifungal Applications
In the realm of biological control, Aspinolide B is produced by Trichoderma arundinaceum, a fungus known for its antagonistic activity against crop diseases caused by other fungi . The compound’s antifungal properties could be harnessed to develop natural fungicides that protect crops without the environmental impact of synthetic chemicals.
Genetic Research: Polyketide Synthase Genes
Aspinolide B biosynthesis involves polyketide synthase genes, specifically asp1 and asp2 . Understanding these genes’ roles offers insights into genetic engineering techniques that could optimize the production of beneficial secondary metabolites in fungi.
Chemical Synthesis: Stereoselective Total Synthesis
The stereoselective total synthesis of Aspinolide B has been achieved, which is a significant step in the field of synthetic chemistry . This opens up possibilities for the large-scale production of Aspinolide B and its analogs for research and commercial use.
Environmental Science: Biocontrol Agent
Aspinolide B’s role in the biocontrol activity of T. arundinaceum highlights its environmental significance . It could be used as a biocontrol agent in sustainable agriculture practices to reduce reliance on chemical pesticides.
Molecular Biology: Gene Cluster Analysis
The gene cluster responsible for Aspinolide B production is present in a limited number of Trichoderma species . Studying this cluster can provide molecular biologists with a deeper understanding of evolutionary biology and the diversification of metabolic pathways.
Biochemistry: Secondary Metabolite Interaction
Research has shown that blocking Aspinolide B production can increase the production of another metabolite, harzianum A . This interaction between secondary metabolites can be studied further to understand the biochemical pathways and regulatory mechanisms in fungi.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWLSGBOITROJ-NYKMOZCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017470 | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspinolide B | |
CAS RN |
188605-15-4 | |
| Record name | Aspinolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Aspinolide B and where is it found?
A1: Aspinolide B is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]
Q2: What is the chemical structure of Aspinolide B?
A2: While the exact spectroscopic data may be found in the original research articles, Aspinolide B's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]
Q3: Has the total synthesis of Aspinolide B been achieved?
A3: Yes, the first total synthesis of Aspinolide B was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.
Q4: How does the production of Aspinolide B change in Trichoderma arundinaceum?
A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces Aspinolide B and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.
Q5: Are there other Aspinolides, and what is their significance?
A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




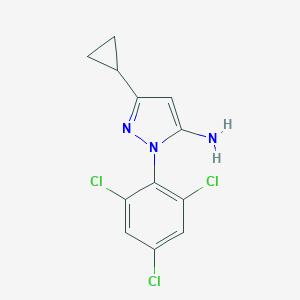
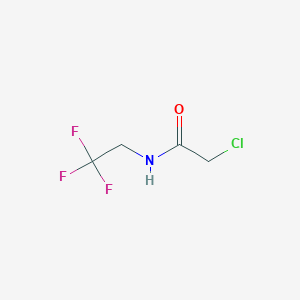
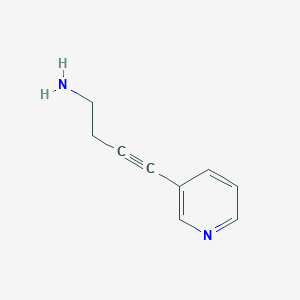
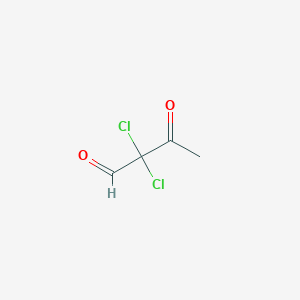
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

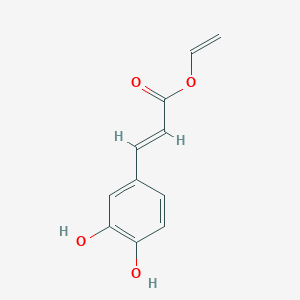
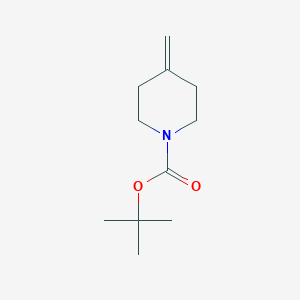
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
